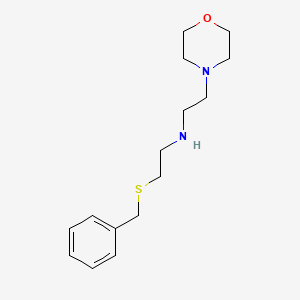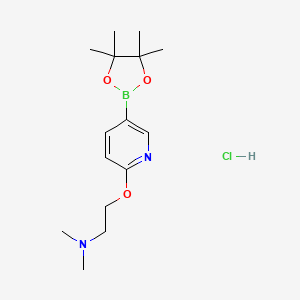
2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine, also known as BMEA, is an organic compound with a molecular weight of 250.4 g/mol. It is a colorless solid that is soluble in water and ethanol. BMEA is an important research chemical in the field of organic chemistry, and it has a wide range of applications in the laboratory.
Applications De Recherche Scientifique
2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine has a range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including drugs, pesticides, and other organic molecules. It is also used as an intermediate in the synthesis of peptides and other biologically active compounds. Additionally, 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is used as a catalyst in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is not fully understood. However, it is believed to act as a nucleophile in the reaction with benzylthiol, forming a covalent bond with the sulfur atom. This covalent bond is then broken by the base, resulting in the formation of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine are not well-understood. However, it is known to be a weak inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine has been shown to have some anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine in laboratory experiments is its low cost and availability. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is not very soluble in water, which can make it difficult to use in certain reactions. Additionally, it is not very stable in the presence of acids and bases, so it must be handled carefully.
Orientations Futures
There are a number of potential future directions for research on 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of new compounds. Additionally, research into the potential therapeutic uses of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is an area of great interest. Finally, further research into the synthesis of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine and its derivatives is needed, as this could lead to the development of new and improved synthesis methods.
Méthodes De Synthèse
2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine can be synthesized from a variety of starting materials. The most commonly used method is the reaction of 2-chloro-N-(2-morpholinoethyl)ethan-1-amine with benzylthiol. This reaction proceeds in the presence of a base such as pyridine or triethylamine. The reaction yields 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine as the major product and a small amount of by-product.
Propriétés
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17/h1-5,16H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYCEOGTFFGNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)




![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)


![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)
